molecular formula C18H22N2O4S B3745484 1-(benzylsulfonyl)-N-(2-furylmethyl)-4-piperidinecarboxamide

1-(benzylsulfonyl)-N-(2-furylmethyl)-4-piperidinecarboxamide

Cat. No. B3745484
M. Wt: 362.4 g/mol
InChI Key: QRLIZWCQODNTSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(benzylsulfonyl)-N-(2-furylmethyl)-4-piperidinecarboxamide is a compound that has gained significant attention in the scientific community due to its potential application in drug discovery and development. This compound has been found to possess a range of biological activities, including anti-inflammatory, analgesic, and anti-cancer properties.

Mechanism of Action

The mechanism of action of 1-(benzylsulfonyl)-N-(2-furylmethyl)-4-piperidinecarboxamide is not fully understood. However, it has been suggested that this compound may exert its biological effects by modulating the activity of certain enzymes and receptors in the body. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation. It has also been suggested that this compound may interact with certain receptors in the body, such as the mu-opioid receptor, which is involved in pain sensation.
Biochemical and Physiological Effects:
1-(benzylsulfonyl)-N-(2-furylmethyl)-4-piperidinecarboxamide has been found to possess a range of biochemical and physiological effects. It has been shown to exhibit anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation-related disorders. Additionally, this compound has been found to possess anti-cancer properties, making it a potential candidate for the development of anti-cancer drugs.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(benzylsulfonyl)-N-(2-furylmethyl)-4-piperidinecarboxamide in lab experiments is its potential application in drug discovery and development. This compound has been found to possess a range of biological activities, making it a promising candidate for the development of new drugs. Additionally, this compound is relatively easy to synthesize, making it readily available for use in lab experiments.
One of the limitations of using 1-(benzylsulfonyl)-N-(2-furylmethyl)-4-piperidinecarboxamide in lab experiments is its limited solubility in water. This can make it challenging to use this compound in certain experiments that require water-based solutions. Additionally, the mechanism of action of this compound is not fully understood, which can make it challenging to interpret experimental results.

Future Directions

There are several future directions for research on 1-(benzylsulfonyl)-N-(2-furylmethyl)-4-piperidinecarboxamide. One potential direction is to further investigate the mechanism of action of this compound. This could help to better understand how this compound exerts its biological effects, which could facilitate the development of new drugs based on this compound.
Another potential direction is to investigate the potential application of this compound in the treatment of cancer. This could involve further studies to determine the anti-cancer properties of this compound and its potential as a therapeutic agent for cancer.
Additionally, further research could be conducted to investigate the potential application of this compound in the treatment of other diseases and disorders, such as pain and inflammation-related disorders.
Conclusion:
In conclusion, 1-(benzylsulfonyl)-N-(2-furylmethyl)-4-piperidinecarboxamide is a promising compound with a range of biological activities. Its potential application in drug discovery and development makes it an important area of research. Further studies are needed to better understand the mechanism of action of this compound and its potential application in the treatment of various diseases and disorders.

Scientific Research Applications

1-(benzylsulfonyl)-N-(2-furylmethyl)-4-piperidinecarboxamide has been found to possess a range of biological activities, making it a promising compound for drug discovery and development. It has been shown to exhibit anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation-related disorders such as arthritis. Additionally, this compound has been found to possess anti-cancer properties, making it a potential candidate for the development of anti-cancer drugs.

properties

IUPAC Name

1-benzylsulfonyl-N-(furan-2-ylmethyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4S/c21-18(19-13-17-7-4-12-24-17)16-8-10-20(11-9-16)25(22,23)14-15-5-2-1-3-6-15/h1-7,12,16H,8-11,13-14H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRLIZWCQODNTSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NCC2=CC=CO2)S(=O)(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(benzylsulfonyl)-N-(furan-2-ylmethyl)piperidine-4-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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